molecular formula C47H39N2NaO6S2 B1615637 Acid Blue 103 CAS No. 6483-73-4

Acid Blue 103

Cat. No.: B1615637
CAS No.: 6483-73-4
M. Wt: 814.9 g/mol
InChI Key: KQRZWHVIXVADGL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acid Blue 103 is a synthetic dye belonging to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. This compound is commonly used in various industries, including textiles, paper, and leather, due to its vibrant blue color and excellent dyeing properties. This compound is known for its high solubility in water and its ability to produce stable and intense colorations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acid Blue 103 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general synthetic route can be summarized as follows:

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, under alkaline conditions to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is usually isolated by filtration, washed, and dried to obtain the dye in powder or granular form.

Chemical Reactions Analysis

Types of Reactions

Acid Blue 103 undergoes various chemical reactions, including:

    Oxidation: The azo groups in this compound can be oxidized to form corresponding nitro compounds.

    Reduction: The azo groups can be reduced to form aromatic amines.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens, sulfonic acids, and nitro compounds.

Major Products Formed

    Oxidation: Nitro derivatives of the original aromatic compounds.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Acid Blue 103 has a wide range of applications in scientific research, including:

    Chemistry: Used as a pH indicator and in the study of reaction mechanisms involving azo compounds.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic dye.

    Industry: Widely used in the textile industry for dyeing fabrics, in the paper industry for coloring paper products, and in the leather industry for dyeing leather goods.

Mechanism of Action

The mechanism of action of Acid Blue 103 involves its interaction with various molecular targets, primarily through the formation of hydrogen bonds and van der Waals interactions with substrates. In biological systems, the dye can bind to cellular components, allowing for visualization under a microscope. In industrial applications, the dye molecules interact with the fibers of the material being dyed, resulting in stable and intense coloration.

Comparison with Similar Compounds

Similar Compounds

    Acid Blue 113: Another azo dye with similar applications but different molecular structure and properties.

    Acid Blue 25: Known for its use in the textile industry, with slightly different dyeing properties compared to Acid Blue 103.

    Acid Blue 62: Used in various industrial applications, with distinct solubility and stability characteristics.

Uniqueness of this compound

This compound is unique due to its specific molecular structure, which imparts distinct dyeing properties, such as high solubility in water and excellent stability. Its ability to produce vibrant and stable colorations makes it a preferred choice in various industrial applications.

Properties

CAS No.

6483-73-4

Molecular Formula

C47H39N2NaO6S2

Molecular Weight

814.9 g/mol

IUPAC Name

sodium;4-[[4-(dibenzylamino)phenyl]-(4-dibenzylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate

InChI

InChI=1S/C47H40N2O6S2.Na/c50-56(51,52)44-29-30-45(46(31-44)57(53,54)55)47(40-21-25-42(26-22-40)48(32-36-13-5-1-6-14-36)33-37-15-7-2-8-16-37)41-23-27-43(28-24-41)49(34-38-17-9-3-10-18-38)35-39-19-11-4-12-20-39;/h1-31H,32-35H2,(H-,50,51,52,53,54,55);/q;+1/p-1

InChI Key

KQRZWHVIXVADGL-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C(=C4C=CC(=[N+](CC5=CC=CC=C5)CC6=CC=CC=C6)C=C4)C7=C(C=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C(=C4C=CC(=[N+](CC5=CC=CC=C5)CC6=CC=CC=C6)C=C4)C7=C(C=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]

6483-73-4

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.